molecular formula C15H16N2O2 B4773505 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide

2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide

Cat. No. B4773505
M. Wt: 256.30 g/mol
InChI Key: IHSCBYQOCORZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide, also known as CCMA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide is not fully understood, but several studies have suggested that it may act through multiple pathways. 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide has been shown to inhibit the activity of various enzymes, including topoisomerase II and cyclooxygenase-2, which are involved in cancer and inflammation, respectively. Moreover, 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide has been reported to activate the p53 pathway, which plays a crucial role in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects
2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. Additionally, 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide has been reported to possess antioxidant activity by scavenging free radicals and preventing oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide in lab experiments is its potent anti-cancer activity, which makes it a promising drug candidate for the treatment of various cancers. Moreover, 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide exhibits low toxicity and high selectivity towards cancer cells, making it a safer alternative to conventional chemotherapeutic agents. However, one of the limitations of using 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide in lab experiments is its poor solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

Several future directions can be explored to further investigate the potential of 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide as a drug candidate. One possible direction is to study the pharmacokinetics and pharmacodynamics of 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide in vivo to determine its efficacy and safety. Moreover, the development of novel formulations and delivery systems may improve the solubility and bioavailability of 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide. Additionally, further studies can be conducted to elucidate the exact mechanism of action of 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide and to identify its molecular targets. Finally, the potential of 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide as a drug candidate for the treatment of other diseases, such as Alzheimer's disease, can be explored.
Conclusion
In conclusion, 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide is a promising compound that exhibits potent anti-cancer, anti-inflammatory, and neuroprotective activities. Its unique chemical structure and multiple pharmacological activities make it a potential drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in vivo.

Scientific Research Applications

2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide has been reported to exhibit neuroprotective activity by preventing oxidative stress-induced neuronal damage.

properties

IUPAC Name

2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-13-8-4-7-12(9-13)17-15(18)14(10-16)11-5-2-3-6-11/h4,7-9H,2-3,5-6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSCBYQOCORZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=C2CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-2-cyclopentylidene-N-(3-methoxyphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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